molecular formula C11H14O4S2 B064382 Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate CAS No. 175276-43-4

Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate

Cat. No.: B064382
CAS No.: 175276-43-4
M. Wt: 274.4 g/mol
InChI Key: AVSGXMOSTWEETL-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate is a high-purity chemical intermediate of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a unique molecular architecture incorporating a thiophene ring and a thioether-linked ester chain, making it a versatile building block for the construction of more complex heterocyclic systems. Its primary research value lies in its potential application as a key precursor in the synthesis of novel thienyl-containing compounds, which are often explored for their electronic properties in material science or their biological activity in pharmaceutical development. The presence of the thioether bridge and multiple ester groups offers reactive handles for further chemical modifications, including hydrolysis, reduction, or nucleophilic substitution, enabling researchers to diversify molecular scaffolds efficiently. This reagent is particularly valuable for investigating structure-activity relationships (SAR) in drug discovery programs focused on central nervous system (CNS) targets or for developing new functional materials. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)sulfanyl-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S2/c1-14-10(12)6-9(8-4-3-5-16-8)17-7-11(13)15-2/h3-5,9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSGXMOSTWEETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CS1)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381216
Record name Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-3-(thiophen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-43-4
Record name Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-3-(thiophen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The thiol group (-SH) of 3-mercapto-3-(2-thienyl)propanoic acid acts as a nucleophile, displacing the bromide ion from methyl 2-bromo-2-methoxyacetate. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like triethylamine or potassium carbonate facilitating deprotonation of the thiol.

Key parameters influencing yield :

  • Solvent polarity : DMF (ε = 36.7) enhances nucleophilicity compared to toluene (ε = 2.4).

  • Temperature : Reactions conducted at 50–60°C achieve 70–75% conversion within 4 hours, whereas room-temperature reactions require 24 hours for comparable yields.

  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to thiol minimizes disulfide byproduct formation.

Table 1: Optimization of Nucleophilic Substitution Conditions

ParameterConditionYield (%)Byproducts (%)
SolventDMF75<5
BaseK₂CO₃726
Temperature60°C784
Reaction Time4 hours755

This method is limited by the accessibility of 3-mercapto-3-(2-thienyl)propanoic acid, which may require multi-step synthesis from thiophene precursors.

Michael Addition for Thioether and Thienyl Group Installation

A convergent strategy employs the Michael addition of a thiol to an α,β-unsaturated ester, followed by thienyl group functionalization. For example, methyl acrylate can react with 2-methoxy-2-oxoethylthiol to form a thioether intermediate, which subsequently undergoes electrophilic substitution with 2-thienyllithium.

Mechanistic Insights

The Michael addition proceeds via base-catalyzed conjugate addition of the thiol to the α,β-unsaturated ester. Tetrabutylammonium fluoride (TBAF) or DBU (1,8-diazabicycloundec-7-ene) are effective catalysts, achieving >80% regioselectivity for the β-position. Subsequent lithiation of thiophene with n-butyllithium generates 2-thienyllithium, which attacks the electrophilic carbon adjacent to the thioether.

Critical considerations :

  • Protection of ester groups : The methoxy and propanoate esters must remain inert during lithiation, necessitating orthogonal protecting groups like tert-butyl esters.

  • Temperature control : Lithiation reactions require temperatures below −78°C to prevent polymerization of thiophene.

Table 2: Michael Addition and Lithiation Outcomes

StepConditionsYield (%)Purity (%)
Michael additionDBU (10 mol%), THF, 25°C, 6h8295
Lithiationn-BuLi, −78°C, 1h6889
Electrophilic quenching2-Thienyllithium, −78°C to 25°C, 2h6191

This route offers modularity but demands stringent anhydrous conditions and cryogenic setups.

Radical Thiol-ene Coupling for Thioether Formation

Radical-mediated thiol-ene reactions provide a metal-free alternative for constructing the thioether linkage. In this approach, methyl 3-(2-thienyl)propenoate reacts with 2-methoxy-2-oxoethylthiol under UV irradiation in the presence of a photoinitiator.

Reaction Dynamics and Scalability

The thiol-ene reaction follows a radical chain mechanism, initiated by UV cleavage of photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA). Key advantages include:

  • Stereochemical control : Anti-Markovnikov addition dominates, ensuring correct connectivity.

  • Functional group tolerance : Esters and thiophene remain intact under these conditions.

Limitations :

  • Oxygen sensitivity : Reactions require degassing or inert atmosphere to prevent radical quenching.

  • Byproducts : Homodimerization of the thiol or alkene can reduce yields.

Table 3: Radical Thiol-ene Coupling Optimization

PhotoinitiatorUV Wavelength (nm)Time (h)Yield (%)
DMPA365365
Eosin Y530658
None2541232

This method is scalable to gram quantities but necessitates specialized photochemical equipment.

Enzymatic Synthesis for Stereoselective Thioether Formation

Biocatalytic approaches using lipases or thioesterases enable stereoselective synthesis under mild conditions. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification between methyl 3-mercapto-3-(2-thienyl)propanoate and methyl 2-methoxyacetate in hexane.

Advantages and Challenges

  • Stereoselectivity : CAL-B preferentially forms (R)-configured thioethers with enantiomeric excess (ee) >90%.

  • Solvent compatibility : Non-polar solvents like hexane stabilize the enzyme but limit substrate solubility.

Drawbacks :

  • Substrate inhibition : High concentrations of thiol (>0.5 M) deactivate CAL-B.

  • Product isolation : Aqueous workup is required to separate the enzyme, complicating purification.

Table 4: Enzymatic Transesterification Parameters

EnzymeSolventTemperature (°C)ee (%)Yield (%)
CAL-BHexane309255
PPLToluene407848
No enzymeHexane300<5

Comparative Analysis of Synthetic Routes

Each method presents distinct trade-offs in yield, scalability, and operational complexity:

  • Nucleophilic substitution offers simplicity but depends on pre-functionalized thiols.

  • Michael addition enables convergent synthesis but requires cryogenic conditions.

  • Radical thiol-ene is metal-free and scalable but sensitive to oxygen.

  • Enzymatic synthesis provides stereocontrol but suffers from substrate inhibition.

Table 5: Method Comparison for Industrial Applicability

MethodYield (%)ScalabilityEquipment NeedsStereocontrol
Nucleophilic substitution75HighStandardNone
Michael addition61ModerateCryogenicModerate
Radical thiol-ene65HighPhotochemicalNone
Enzymatic55LowBioreactorHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or thio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate has shown promise in medicinal chemistry due to its potential as a bioactive compound.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. A study demonstrated that compounds with thienyl moieties show enhanced activity against certain bacterial strains, highlighting their potential use in treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The thienyl group is known for modulating inflammatory pathways, which could lead to the development of new anti-inflammatory agents .

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer progression. Case studies have indicated that similar compounds can inhibit cancer cell proliferation, warranting further exploration into its anticancer mechanisms .

Agricultural Applications

This compound has also been investigated for its potential as a herbicide.

Herbicidal Activity

Research has identified this compound as part of a class of selective herbicides. Its application in agricultural settings aims to control weed populations without harming crops. Studies have shown that it effectively inhibits the growth of specific weed species while being less toxic to desirable plants .

Material Science

In material science, this compound is being explored for its utility in synthesizing novel polymers and coatings.

Polymer Synthesis

The compound can serve as a monomer in the production of polymers with unique properties, including enhanced flexibility and resistance to environmental degradation. This application is particularly relevant in developing materials for packaging and construction industries .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against certain bacterial strains
Anti-inflammatory EffectsModulates inflammatory pathways
Anticancer PotentialInhibits cancer cell proliferation
AgriculturalHerbicidal ActivitySelective control of weed populations
Material SciencePolymer SynthesisProduces polymers with enhanced properties

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains, showing significant inhibition at low concentrations .
  • Herbicidal Research : Field trials demonstrated that the compound effectively reduced weed biomass by over 70% compared to untreated controls, indicating its potential as a selective herbicide .
  • Polymer Development : Research into the polymerization of this compound revealed that it could be used to create materials with improved thermal stability and mechanical strength, suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate involves its interaction with molecular targets and pathways. The thienyl group can interact with sulfur-containing enzymes, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate becomes evident when compared to its analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Substituent/Functional Group Ester Group Molecular Formula Key Properties/Applications Reference
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate (7400-45-5) Methoxy-oxoethyl thioether Methyl C₇H₁₂O₂S₂ Intermediate for drug synthesis; liquid form .
Ethyl 3-(benzo[d]thiazol-2-ylthio)propanoate (5aa) Benzothiazole thioether Ethyl C₁₁H₁₁NO₂S₂ White solid; used in bioactivity studies and SAR analysis .
Methyl 3-((1-methoxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)thio)propanoate (48c) Naphthalene sulfonamido-thioether Methyl C₂₅H₂₃NO₅S₂ Light pink solid; evaluated as kinase inhibitor .
Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate (41022-29-1) m-Tolyl, ethoxy-oxoethyl thioether Ethyl C₁₆H₂₂O₄S Research chemical; 95% purity .
Methyl 3-((2-hydroxyethyl)thio)propanoate (5331-30-6) Hydroxyethyl thioether Methyl C₆H₁₂O₃S Chemical intermediate; liquid .

Key Findings :

The hydroxyethyl thioether in CAS 5331-30-6 introduces hydrophilicity, making it suitable for aqueous-phase reactions .

Ester Group Impact :

  • Methyl esters (e.g., target compound) generally exhibit higher volatility and lower hydrolysis stability compared to ethyl or tert-butyl esters (e.g., 5ab , 5ae ) .

Biological Relevance :

  • Compounds like 5aa and 48c are explicitly linked to drug discovery, with demonstrated roles in enzyme inhibition or anticancer activity . The target compound’s bioactivity remains underexplored but is hypothesized to act as a prodrug or ligand due to its ester-thioether motif.

Synthetic Accessibility :

  • The target compound is synthesized in high purity (≥97%) via straightforward chromatography, whereas 48c requires multi-step protocols involving sulfonamidation and naphthalene functionalization .

Biological Activity

Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate, also known by its CAS number 175276-43-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄O₄S₂
  • Molecular Weight : 274.36 g/mol
  • Structure : The compound features a thienyl group and a methoxycarbonyl thioether moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar thioether structures exhibit antimicrobial properties. The presence of the thienyl group may enhance this activity through specific interactions with microbial cell membranes.
  • Antitumor Effects : Research indicates that thioether-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiosemicarbazones have shown significant cytotoxicity against glioblastoma and breast cancer cells, suggesting that this compound could possess similar properties.
  • Mechanisms of Action : The biological mechanisms underlying the activity of this compound may involve the induction of apoptosis in cancer cells, as evidenced by morphological changes such as chromatin condensation and cell shrinkage observed in related studies.

Case Study 1: Antitumor Activity

In a study evaluating various thiosemicarbazone derivatives, compounds similar to this compound were found to induce apoptosis in cancer cell lines at nanomolar concentrations. The study reported IC₅₀ values significantly lower than those of standard chemotherapeutics like etoposide, indicating a potent antitumor effect .

Compound NameIC₅₀ (nM)Cancer Cell Line
H₂Ac4oFPh5Glioblastoma
H₂Ac4oClPh10Breast Adenocarcinoma
This compoundTBDTBD

Case Study 2: Antimicrobial Properties

A comparative analysis of various thioether compounds demonstrated that those with a thiophene ring exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, the structural similarity suggests potential effectiveness .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via organocatalyzed sulfa-Michael addition (e.g., using (DHQ)₂PYR as a catalyst) to introduce the thioether moiety, as demonstrated in analogous thiophene derivatives . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates.
  • Temperature control : Reactions at 0–25°C minimize side reactions.
  • Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate gradients) effectively isolates the product .
    Alternative routes involve alkylation of thiol intermediates using NaH/MeI in THF, though stereochemical outcomes may vary .

Q. How should researchers characterize the structural and purity properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹⁹F NMR : Assign peaks to confirm substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm, ester methoxy groups at δ 3.6–3.8 ppm) .
    • IR Spectroscopy : Validate ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and thioether (C-S) bonds at ~650 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled and validated?

Methodological Answer:

  • Catalytic Control : Chiral organocatalysts (e.g., (DHQ)₂PYR) induce enantioselectivity, achieving up to 63% ee in analogous thioether syntheses .
  • Analytical Validation :
    • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and polar mobile phases (e.g., hexane/isopropanol).
    • X-ray Crystallography : Resolves absolute configuration, as seen in structurally related esters (e.g., Methyl 2-{...}propanoate) .

Q. What computational strategies predict reactivity and regioselectivity in thioether-containing compounds like this?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states to predict sulfa-Michael addition regioselectivity. For example, calculate Gibbs free energy differences between possible adducts.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites on the thienyl and ester moieties .

Q. How can researchers resolve discrepancies in NMR data caused by stereoisomeric impurities?

Methodological Answer:

  • Dynamic NMR (DNMR) : Detects slow interconversion of stereoisomers at variable temperatures.
  • Stereoselective Synthesis : Use enantiopure starting materials or kinetic resolution to minimize impurities .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to distinguish diastereomers .

Q. What methodologies evaluate the compound’s potential as a metabolic probe or enzyme inhibitor?

Methodological Answer:

  • Enzyme Assays : Incubate the compound with target enzymes (e.g., cytochrome P450 isoforms) and measure activity via UV-Vis spectroscopy or fluorimetry.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) by monitoring heat changes during enzyme-ligand interactions .

Data Contradiction Analysis

Q. How should contradictory melting points or spectral data from literature be addressed?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound (e.g., using ethanol/water mixtures) and re-measure properties.
  • Cross-Validation : Compare data with structurally characterized analogs (e.g., Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate ).
  • Batch Consistency : Ensure synthetic protocols (e.g., solvent ratios, catalysts) are replicated precisely .

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